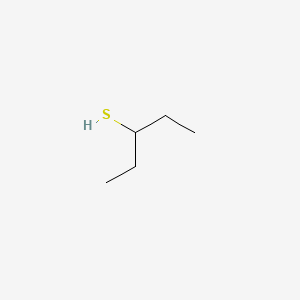

Pentane-3-thiol

Description

The exact mass of the compound 3-Pentanethiol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very slightly soluble in watersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pentane-3-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12S/c1-3-5(6)4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICKAMSPKJXSGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210598 | |

| Record name | Pentane-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to pale yellow liquid; Fruity roasted savoury aroma | |

| Record name | 3-Pentanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2060/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 3-Pentanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2060/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.825-0.830 (20°) | |

| Record name | 3-Pentanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2060/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

616-31-9 | |

| Record name | 3-Pentanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pentanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PENTANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43Q9692OIT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pentane-3-thiol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of pentane-3-thiol. The information is curated for professionals in research and development, with a focus on data presentation and experimental context.

Chemical Identity and Structure

This compound, also known as 3-pentanethiol, is an organic compound with a central carbon atom bonded to a thiol (-SH) group and two ethyl groups.[1] Its chemical structure and identity are fundamental to understanding its physical properties and reactivity.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | This compound[1][2][3] |

| CAS Number | 616-31-9[1][2][4][5] |

| Molecular Formula | C5H12S[1][2][4][5] |

| Molecular Weight | 104.22 g/mol [1][3][5] |

| SMILES | CCC(CC)S[1][2][5] |

| InChI | InChI=1S/C5H12S/c1-3-5(6)4-2/h5-6H,3-4H2,1-2H3[1][2][4] |

| InChIKey | WICKAMSPKJXSGN-UHFFFAOYSA-N[1][2][4][5] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and potential biological interactions.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Clear to pale yellow liquid with a fruity, roasted, savory aroma[1][3] |

| Boiling Point | 105.0 °C[1][5][6] |

| Melting Point | -110.8 °C to -111 °C[1][5] |

| Density | 0.825 - 0.830 g/cm³ at 20°C[1][3] |

| Solubility | Very slightly soluble in water; Soluble in ethanol[1][3] |

| Vapor Pressure | 35.00 mmHg at 25.00 °C[6] |

| Flash Point | 59.00 °F (15.00 °C)[6][7] |

| Refractive Index | 1.444 - 1.448 at 20°C[3][7] |

| logP (Octanol/Water Partition Coefficient) | 2.4[1][2][3] |

Reactivity and Synthesis

This compound exhibits reactivity typical of thiols, including oxidation, substitution, and esterification.[1] Common reactions involve the formation of disulfides or sulfonic acids upon oxidation, thioethers via reaction with alkyl halides, and thioesters through condensation with carboxylic acids.[1]

General Synthetic Routes

Several methods are employed for the synthesis of this compound.[1] A common approach is the alkylation of thiolates, for instance, reacting sodium thiolate with an appropriate alkyl halide.[1] Another method involves the reduction of thioesters.[1] A more specific example is the reductive sulfidation of 3-pentanone, which proceeds through a thione intermediate that is subsequently reduced to yield this compound.

Below is a generalized workflow for the synthesis of a thiol from a ketone, which is applicable for the synthesis of this compound from 3-pentanone.

Caption: General workflow for thiol synthesis.

Experimental Protocol: Reductive Sulfidation of 3-Pentanone (Illustrative)

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a general procedure based on the principles of reductive sulfidation is outlined below. Note: This is an illustrative protocol and should be adapted and optimized based on laboratory safety standards and empirical results.

-

Thionation of 3-Pentanone:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 3-pentanone in an anhydrous solvent such as toluene.

-

Add a thionating agent, for example, Lawesson's reagent (in a 0.5:1 molar ratio to the ketone), portion-wise to control the initial exothermic reaction.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting crude thioketone by column chromatography on silica gel.

-

-

Reduction of the Thioketone:

-

Dissolve the purified thioketone in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), in portions. Caution: LiAlH₄ reacts violently with water.

-

Allow the reaction to stir at room temperature and monitor its completion by TLC or GC.

-

Carefully quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1M HCl) while cooling in an ice bath.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

-

Purification and Characterization:

-

Purify the crude this compound by fractional distillation.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

-

Logical Relationships of Properties

The properties of this compound are interconnected. Its molecular structure dictates its physical properties, which in turn influence its reactivity and potential applications.

Caption: Interrelation of properties.

Safety and Handling

This compound is a flammable liquid and vapor.[2][3] It is harmful if swallowed and toxic if inhaled.[2][3] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[2] Work should be conducted in a well-ventilated area or fume hood.[2] Keep away from heat, sparks, open flames, and other ignition sources.[2]

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Flammable liquids (Category 2) | H225: Highly flammable liquid and vapor[2][3] |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed[2][3] |

| Acute toxicity, Inhalation (Category 3) | H331: Toxic if inhaled[2][3] |

Applications

Due to its strong and distinct odor, this compound is used as a flavoring agent in foods and as a fragrance ingredient.[1] Its potent smell also makes it useful as an odorant for detecting gas leaks.[1] In a broader context, thiols like this compound are valuable chemical intermediates in the synthesis of other organic compounds.[1] They also have applications in materials science for the formation of self-assembled monolayers on metal surfaces.[1]

References

- 1. Buy this compound | 616-31-9 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-Pentanethiol | C5H12S | CID 69220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Pentanethiol [webbook.nist.gov]

- 5. This compound [stenutz.eu]

- 6. parchem.com [parchem.com]

- 7. 3-pentane thiol, 616-31-9 [thegoodscentscompany.com]

An In-depth Technical Guide to the Synthesis of 3-Pentanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-pentanethiol, a valuable organosulfur compound. The information presented herein is intended to equip researchers and professionals in drug development and other scientific fields with detailed methodologies and comparative data to effectively produce this thiol.

Introduction

3-Pentanethiol, also known as triethylcarbinyl mercaptan, is a secondary thiol with applications in various chemical syntheses, including as a building block for more complex molecules in the pharmaceutical and materials science sectors. Its distinct odor also lends it to uses in flavor and fragrance applications. This guide will focus on the most common and practical laboratory-scale synthesis routes, starting from readily available precursors.

Core Synthesis Pathways

The most prevalent and reliable methods for the synthesis of 3-pentanethiol originate from either 3-pentanol or its corresponding alkyl halide, 3-bromopentane. The overall strategy involves the nucleophilic substitution of a leaving group at the 3-position of the pentane chain with a sulfur-containing nucleophile.

Pathway 1: Two-Step Synthesis from 3-Pentanol via 3-Bromopentane

This is a widely adopted and dependable method that proceeds in two distinct steps:

-

Conversion of 3-Pentanol to 3-Bromopentane: The hydroxyl group of 3-pentanol is a poor leaving group and must first be converted into a better one. This is typically achieved by reaction with phosphorus tribromide (PBr₃). The reaction proceeds via an Sₙ2 mechanism, which is generally suitable for primary and secondary alcohols[1].

-

Formation of 3-Pentanethiol: The resulting 3-bromopentane is then treated with a thiolating agent. A common and effective method involves the use of thiourea to form an intermediate S-alkylisothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the final 3-pentanethiol[2]. This method is often preferred as it avoids the direct use of odorous and volatile sodium hydrosulfide.

A visual representation of this pathway is provided below.

Pathway 2: Direct Thiolation of 3-Bromopentane

For instances where 3-bromopentane is commercially available or has been previously synthesized, a more direct route to 3-pentanethiol is possible. This involves the direct nucleophilic substitution of the bromide with a sulfur nucleophile. While reagents like sodium hydrosulfide (NaSH) can be used, the thiourea method is often preferred for its milder conditions and the avoidance of handling highly odorous reagents directly in the initial step.

The workflow for this direct conversion is illustrated below.

Experimental Protocols

The following are detailed experimental procedures for the key transformations in the synthesis of 3-pentanethiol.

Protocol 1: Synthesis of 3-Bromopentane from 3-Pentanol

This procedure is adapted from the synthesis of 1-bromopentane from 1-pentanol and is applicable to secondary alcohols like 3-pentanol[3].

Materials:

-

3-Pentanol

-

Phosphorus tribromide (PBr₃)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (or other suitable extraction solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the 3-pentanol in an ice bath.

-

Slowly add phosphorus tribromide dropwise to the cooled and stirring alcohol. The temperature should be maintained below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

-

Carefully pour the reaction mixture into ice-water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-bromopentane.

-

Purify the crude product by distillation.

Protocol 2: Synthesis of 3-Pentanethiol from 3-Bromopentane

This protocol is a general method for the preparation of thiols from alkyl halides via an S-alkylisothiouronium salt[2].

Materials:

-

3-Bromopentane

-

Thiourea

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether (or other suitable extraction solvent)

Procedure:

-

Formation of S-pentyl-isothiouronium bromide:

-

In a round-bottom flask, dissolve 3-bromopentane and an equimolar amount of thiourea in ethanol.

-

Reflux the mixture for 2-3 hours. The formation of the isothiouronium salt may be observed as a precipitate.

-

Cool the reaction mixture and collect the salt by filtration if it has precipitated. If not, the solution can be carried forward to the next step.

-

-

Hydrolysis to 3-Pentanethiol:

-

To the isothiouronium salt (or the reaction mixture from the previous step), add a solution of sodium hydroxide in water.

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure.

-

Purify the resulting 3-pentanethiol by fractional distillation.

-

Quantitative Data Summary

The following tables summarize key quantitative data for the compounds involved in the synthesis of 3-pentanethiol.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 3-Pentanol | C₅H₁₂O | 88.15 | 115-116 | 0.815 |

| 3-Bromopentane | C₅H₁₁Br | 151.04 | 117-119 | 1.217 |

| 3-Pentanethiol | C₅H₁₂S | 104.21 | 105-108 | 0.837 |

Table 2: Typical Reaction Yields

| Reaction | Starting Material | Product | Typical Yield (%) |

| Bromination | 3-Pentanol | 3-Bromopentane | 60-80% |

| Thiolation | 3-Bromopentane | 3-Pentanethiol | 70-90% |

Spectroscopic Data for 3-Pentanethiol

The identity and purity of the synthesized 3-pentanethiol should be confirmed by spectroscopic methods.

Mass Spectrometry (Electron Ionization):

Infrared (IR) Spectroscopy:

-

S-H stretch: A weak absorption band is expected in the region of 2550-2600 cm⁻¹.

-

C-H stretch (sp³): Strong absorption bands are expected in the region of 2850-3000 cm⁻¹.

¹H NMR Spectroscopy (predicted):

-

CH-SH: A multiplet around 2.6-2.8 ppm.

-

SH: A triplet (due to coupling with the adjacent CH) around 1.3-1.6 ppm.

-

CH₂: A multiplet around 1.5-1.7 ppm.

-

CH₃: A triplet around 0.9-1.0 ppm.

¹³C NMR Spectroscopy (predicted):

-

CH-SH: ~45-50 ppm

-

CH₂: ~25-30 ppm

-

CH₃: ~10-15 ppm

Conclusion

The synthesis of 3-pentanethiol can be reliably achieved through a two-step process starting from 3-pentanol, involving the formation of 3-bromopentane followed by conversion to the thiol via an isothiouronium salt. This method offers good overall yields and avoids the use of highly noxious reagents in the initial stages. The provided experimental protocols and data serve as a valuable resource for researchers and professionals requiring the synthesis of this important secondary thiol. Careful execution of the procedures and appropriate analytical characterization are essential for obtaining a pure product.

References

IUPAC nomenclature for thiol compounds

An In-depth Technical Guide to the IUPAC Nomenclature of Thiol Compounds

For researchers, scientists, and drug development professionals, a precise and universally understood system of chemical nomenclature is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides this systematic framework, ensuring that a chemical name corresponds to a single, unambiguous molecular structure. This guide offers a detailed exploration of the , substances characterized by the presence of a sulfhydryl (-SH) functional group.

Core Principles of Thiol Nomenclature

The naming of thiols follows a logical set of rules, closely related to the nomenclature of alcohols. The primary methods involve the use of a specific suffix when the thiol group is the principal functional group, or a prefix when it is treated as a substituent.

Identifying the Principal Functional Group

The first step in naming an organic compound is to identify the principal functional group, which determines the suffix of the name. The priority of functional groups is established by IUPAC, and the thiol group (-SH) holds a specific position in this hierarchy. Generally, carboxylic acids, their derivatives, aldehydes, ketones, and alcohols have higher priority than thiols.

The Suffix Method: When the Thiol Group is Principal

When the -SH group is the highest-priority functional group in a molecule, the compound is named by appending the suffix "-thiol" to the name of the parent alkane. The "e" from the end of the alkane name is retained.[1]

-

Rule 2.1: Longest Carbon Chain: Identify the longest continuous carbon chain that contains the -SH group. This chain forms the base name of the compound.

-

Rule 2.2: Numbering the Chain: Number the carbon atoms of the parent chain starting from the end that gives the carbon atom bonded to the -SH group the lowest possible number.[2]

-

Rule 2.3: Assembling the Name: The name is constructed by stating the locant (position number) of the -SH group, followed by the name of the parent alkane, and then the suffix "-thiol".

Example:

-

CH₃CH₂SH: The longest carbon chain has two carbons (ethane). The -SH group is on carbon 1. Thus, the name is Ethanethiol .[3]

-

CH₃CH(SH)CH₂CH₃: The longest chain is butane. Numbering from the left gives the -SH group position 2, while numbering from the right gives it position 3. The lower number is chosen, so the name is Butan-2-thiol .

The Prefix Method: When the Thiol Group is a Substituent

If a functional group with a higher priority than the thiol group is present in the molecule, the -SH group is named as a substituent using the prefix "mercapto-" or "sulfanyl-".[2][4] The principal functional group dictates the suffix of the name.[2]

-

Rule 3.1: Identifying the Principal Group and Parent Chain: Determine the highest priority functional group and the longest carbon chain containing it.

-

Rule 3.2: Numbering the Chain: Number the parent chain to give the principal functional group the lowest possible locant.

-

Rule 3.3: Assembling the Name: Name the -SH group as a "mercapto-" or "sulfanyl-" substituent, indicating its position with a number. The substituents are listed in alphabetical order.

Example:

-

HSCH₂CH₂OH: The alcohol group (-OH) has higher priority than the thiol group (-SH).[5] The parent chain is ethanol. The -OH group is on carbon 1, and the -SH group is on carbon 2. The name is 2-Mercaptoethanol or 2-Sulfanylethanol .

Naming Cyclic Thiols

For cyclic compounds where the -SH group is attached to the ring, the compound is named by adding the suffix "-thiol" to the name of the cycloalkane. The carbon atom bearing the -SH group is assigned as position 1.[2]

Example:

-

A cyclohexane ring with an attached -SH group is named Cyclohexanethiol .

Compounds with Multiple Thiol Groups

If a molecule contains more than one -SH group, prefixes such as "di-", "tri-", etc., are used before the "-thiol" suffix. The locants for each -SH group are included in the name.

Example:

-

HSCH₂CH₂SH: The parent chain is ethane, and there are two thiol groups on carbons 1 and 2. The name is Ethane-1,2-dithiol .

Data Presentation

For the drug development professional and researcher, quantitative data provides critical context for understanding the physicochemical properties of thiol-containing molecules.

| Property | Compound | Value |

| pKa | Methanethiol | 10.4 |

| Ethanethiol | 10.6 | |

| Butanethiol | 10.5[2] | |

| Thiophenol | 6.6 | |

| Pentafluorothiophenol | 2.68[2] | |

| C-S Bond Length | Methanethiol | ~180 pm[2] |

| C-S-H Bond Angle | Alkanethiols | ~90-100° |

Experimental Protocols

A foundational understanding of the synthesis and quantification of thiols is essential for their practical application in research and development.

Protocol 1: Synthesis of Ethanethiol

This protocol describes a common laboratory method for the preparation of ethanethiol via the reaction of an ethyl halide with sodium hydrosulfide.

Materials:

-

Ethyl bromide (or ethyl iodide)

-

Sodium hydrosulfide (NaSH)

-

Ethanol (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

A solution of sodium hydrosulfide in ethanol is prepared in a round-bottom flask.

-

Ethyl bromide is added dropwise to the stirred solution.

-

The reaction mixture is heated under reflux for a specified period to ensure the completion of the nucleophilic substitution reaction.

-

After cooling, the reaction mixture is diluted with water and the ethanethiol is separated.

-

The crude ethanethiol is then purified by distillation.

Protocol 2: Quantification of Thiols using Ellman's Test

Ellman's test is a widely used spectrophotometric method for the quantification of free sulfhydryl groups in a sample.

Materials:

-

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)

-

Buffer solution (e.g., Tris buffer, pH 8.0)

-

Sample containing the thiol compound

-

Spectrophotometer

Procedure:

-

A solution of Ellman's reagent is prepared in the buffer.

-

The thiol-containing sample is added to the reagent solution.

-

The reaction proceeds, wherein the thiol reduces DTNB to 2-nitro-5-thiobenzoate (TNB²⁻), which is a yellow-colored product.

-

The absorbance of the resulting solution is measured at 412 nm using a spectrophotometer.

-

The concentration of the thiol is determined by using the Beer-Lambert law, with the known molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0).

Mandatory Visualization

To further clarify the systematic approach to naming thiols, the following diagrams illustrate the logical workflows.

Caption: A flowchart illustrating the decision-making process for the IUPAC naming of thiol compounds.

Caption: A simplified diagram of a thiol-based redox signaling pathway.

References

Spectroscopic Analysis of Pentane-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for pentane-3-thiol, a key organosulfur compound. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification and utilization in research and development.

Molecular Structure and Spectroscopic Overview

This compound (C₅H₁₂S) is a thiol with the sulfhydryl group attached to the third carbon of the pentane chain. Its structure gives rise to a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.

¹³C NMR Data

The ¹³C NMR spectrum of this compound in chloroform-d (CDCl₃) shows three distinct signals, corresponding to the three unique carbon environments in the molecule due to its symmetry.[1]

| Chemical Shift (δ) ppm | Carbon Assignment |

| 44.59 | C3 (CH-SH) |

| 31.42 | C2, C4 (CH₂) |

| 11.55 | C1, C5 (CH₃) |

¹H NMR Data

The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments. For this compound, one would expect to see signals for the methyl (CH₃), methylene (CH₂), methine (CH), and thiol (SH) protons. Due to the molecule's symmetry, the two ethyl groups are equivalent.

| Chemical Shift (δ) ppm (Predicted) | Proton Assignment | Multiplicity | Integration |

| ~2.7 | CH-SH | Quintet | 1H |

| ~1.6 | SH | Triplet | 1H |

| ~1.5 | CH₂ | Quintet | 4H |

| ~0.9 | CH₃ | Triplet | 6H |

Note: The thiol proton (SH) signal can be broad and its coupling may not always be resolved. Its chemical shift is also highly dependent on concentration and solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorption bands in the IR spectrum of this compound are characteristic of its alkane structure and the thiol group.

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| ~2960-2850 | C-H stretch (alkane) | Strong |

| ~2550 | S-H stretch (thiol) | Weak |

| ~1465 | C-H bend (alkane) | Medium |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in the formation of a molecular ion and various fragment ions, which are useful for determining its molecular weight and aspects of its structure.[2][3]

| m/z | Ion | Notes |

| 104 | [C₅H₁₂S]⁺• | Molecular Ion (M⁺•)[2][3] |

| 75 | [C₃H₇S]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 61 | [C₂H₅S]⁺ | Alpha-cleavage |

| 47 | [CH₃S]⁺ | Rearrangement and fragmentation |

| 43 | [C₃H₇]⁺ | Base Peak |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition :

-

Place the sample in a 400 MHz (or higher) NMR spectrometer.

-

Acquire a one-dimensional ¹H spectrum using a standard pulse program.

-

Typical parameters include a spectral width of 15 ppm, 8-16 scans, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Using the same sample, acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters on a 100 MHz (for ¹³C) spectrometer include a spectral width of 200-220 ppm, a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C, an acquisition time of ~1 second, and a relaxation delay of 2 seconds.

-

IR Spectroscopy Protocol

-

Sample Preparation : As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Data Acquisition :

-

Place the salt plates in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the clean salt plates.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry Protocol

-

Sample Introduction : Introduce a small amount of this compound into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet for volatile liquids.

-

Ionization : Use electron ionization (EI) with a standard electron energy of 70 eV.[2]

-

Mass Analysis : The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : A detector records the abundance of each ion at a specific mass-to-charge ratio (m/z).

Logical Workflow for Structural Elucidation

The combination of these spectroscopic techniques provides a comprehensive characterization of this compound.

References

An In-depth Technical Guide to the Thermodynamic Properties and Stability of Pentane-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and chemical stability of pentane-3-thiol (CAS No: 616-31-9). The information is intended to support research, development, and handling of this compound in scientific and industrial settings. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and illustrates relevant chemical pathways.

Core Thermodynamic Properties

This compound, an organosulfur compound with the chemical formula C₅H₁₂S, possesses distinct thermodynamic properties that are crucial for its application and handling. The following tables summarize available quantitative data, including both calculated and experimental values for this compound and its isomer, 1-pentanethiol, for comparative purposes.

Table 1: Key Physical and Thermodynamic Properties of this compound

| Property | Value | Unit | Source & Type |

| Molecular Weight | 104.22 | g/mol | PubChem (Computed)[1] |

| Boiling Point | 105.0 | °C | Parchem (Experimental)[2] |

| Vapor Pressure | 35.0 | mm/Hg @ 25°C | Parchem (Experimental)[2] |

| Density | 0.825 - 0.830 | g/cm³ @ 20°C | PubChem (Experimental)[1] |

| Standard Enthalpy of Formation (Gas) | -113.33 | kJ/mol | Cheméo (Calculated)[3] |

| Standard Gibbs Free Energy of Formation (Gas) | 18.17 | kJ/mol | Cheméo (Calculated)[3] |

| Enthalpy of Vaporization | 33.07 | kJ/mol | Cheméo (Calculated)[3] |

| Enthalpy of Fusion | 9.22 | kJ/mol | Cheméo (Calculated)[3] |

| Flash Point | 59.0 | °F | Parchem (Experimental)[2] |

Table 2: Comparative Thermodynamic Data for 1-Pentanethiol

| Property | Value | Unit | Source & Type |

| Heat of Formation (Liquid) | -1.0979 x 10⁸ | J/kmol | PubChem (Experimental)[4] |

| Enthalpy of Fusion | 1.7531 x 10⁷ | J/kmol | PubChem (Experimental)[4] |

| Entropy (Ideal Gas @ 298.16 K) | 99.18 | cal/deg/mol | OSTI (Computed)[5] |

Chemical Stability and Reactivity

The stability of this compound is governed by the reactivity of its sulfhydryl (-SH) group. Like other thiols, it is susceptible to oxidation and can undergo thermal decomposition.

Oxidative Stability

Thiols are readily oxidized, and the reaction products depend on the strength of the oxidizing agent.

-

Mild Oxidation: In the presence of mild oxidants like air (O₂), iodine (I₂), or bromine (Br₂), this compound is expected to oxidize to its corresponding disulfide, 3,3'-dithiobis(pentane). This is a common reaction for thiols and is a primary pathway for degradation upon exposure to air.

-

Strong Oxidation: More potent oxidizing agents, such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), can further oxidize the sulfur atom to form sulfinic acids (R-SO₂H) and ultimately sulfonic acids (R-SO₃H).

Thermal Stability

Studies on short-chain alkanethiols indicate that thermal decomposition can proceed through several pathways. The primary mechanism often involves the cleavage of the C-S or S-H bond. For this compound, potential decomposition routes include:

-

C-S Bond Cleavage: Leading to the formation of a pentyl radical and a sulfhydryl radical.

-

β-Hydride Elimination: This is a common pathway for longer alkyl chains and would result in the formation of pentene and hydrogen sulfide (H₂S).

-

Dehydrogenation: At higher temperatures, dehydrogenation can occur, leading to the deposition of carbon.

The decomposition temperature for n-alkanethiols can be around 250°C, with branched thiols exhibiting lower thermal stability.

Storage and Handling

Due to its volatility, flammability, and susceptibility to oxidation, this compound requires careful storage and handling.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[6][7] The container should be tightly closed.[6][8] For long-term stability, particularly for analytical standards, storage at reduced temperatures (e.g., refrigeration) in amber glass vials with minimal headspace is recommended to reduce evaporative loss and photodegradation.[9]

-

Handling: All work with this compound should be conducted in a well-ventilated fume hood.[10] To neutralize its strong odor and decontaminate glassware, a bleach solution can be used.[10]

Experimental Protocols

Accurate determination of thermodynamic and stability data requires standardized experimental procedures. The following sections outline methodologies based on established standards and scientific literature.

Determination of Heat Capacity

The heat capacity of liquid this compound can be determined using Differential Scanning Calorimetry (DSC) following a procedure based on ASTM E1269 .[4][11][12][13]

Objective: To measure the specific heat capacity of the liquid as a function of temperature.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Sample crucibles (hermetically sealed for volatile liquids)

-

Reference material with known heat capacity (e.g., sapphire)

-

Microbalance

Procedure:

-

Calibration: Calibrate the DSC for temperature and heat flow according to the manufacturer's instructions.

-

Sample Preparation:

-

Tare an empty, hermetically sealed sample crucible.

-

Introduce a known mass of this compound (typically 10-20 mg) into the crucible.

-

Seal the crucible to prevent volatilization.

-

Record the exact mass of the sample.

-

-

DSC Measurement - Baseline:

-

Place an empty, sealed crucible in the sample position and another in the reference position.

-

Equilibrate the DSC cell at the starting temperature (e.g., -100°C).

-

Heat the cell at a constant rate (e.g., 20°C/min) over the desired temperature range (e.g., up to 100°C, well below decomposition).[14]

-

Record the thermal curve to establish the baseline.

-

-

DSC Measurement - Sapphire Standard:

-

Replace the empty sample crucible with a crucible containing a known mass of the sapphire standard.

-

Repeat the temperature program from step 3.

-

-

DSC Measurement - this compound:

-

Replace the sapphire crucible with the prepared this compound sample crucible.

-

Repeat the temperature program from step 3.

-

-

Calculation: The specific heat capacity (Cp) of the sample is calculated by comparing the heat flow signals of the sample, the sapphire standard, and the baseline at a given temperature.

Determination of Vapor Pressure

The vapor pressure-temperature relationship for this compound can be determined using an isoteniscope, following ASTM D2879 .[3][6] This static method is suitable for volatile liquids and can also be used to determine the initial decomposition temperature.

Objective: To measure the vapor pressure of the liquid at different temperatures in a closed system.

Apparatus:

-

Isoteniscope (a specialized manometer)

-

Constant temperature bath

-

Pressure measurement system (manometer or pressure transducer)

-

Vacuum pump

Procedure:

-

Sample Loading: Introduce the degassed this compound sample into the isoteniscope bulb.

-

Degassing: Freeze the sample and evacuate the apparatus to remove dissolved air. Thaw the sample and repeat the freeze-pump-thaw cycle until all non-condensable gases are removed.

-

Measurement:

-

Place the isoteniscope in the constant temperature bath set to the desired temperature.

-

Allow the system to reach thermal equilibrium.

-

Adjust the external pressure of an inert gas (e.g., nitrogen) until the liquid levels in the U-tube of the isoteniscope are equal.

-

Record the temperature and the corresponding external pressure, which equals the vapor pressure of the sample.

-

-

Data Collection: Repeat the measurement at various temperatures to establish the vapor pressure-temperature relationship.

-

Decomposition Temperature: A sudden, irreversible increase in pressure at a specific temperature indicates the onset of thermal decomposition.

Assessment of Stability

The stability of this compound can be assessed through accelerated stability testing, which involves subjecting the sample to stress conditions to predict its shelf life.

Objective: To evaluate the chemical stability under elevated temperature and oxidative stress.

Apparatus:

-

Temperature-controlled ovens

-

Sealed vials (e.g., amber glass HPLC vials)

-

Gas chromatograph with a mass spectrometer (GC-MS) and/or a sulfur-selective detector (e.g., SCD)

Procedure:

-

Sample Preparation: Dispense aliquots of this compound into a series of vials. Some vials may be purged with air or oxygen to assess oxidative stability, while others are purged with an inert gas like nitrogen for thermal stability.

-

Storage: Place the vials in ovens set at different elevated temperatures (e.g., 40°C, 60°C, 80°C). Also, store a set of control samples at the recommended storage temperature (e.g., 4°C).

-

Time-Point Analysis: At specified time intervals (e.g., 1, 2, 4, 8, 12 weeks), remove a vial from each temperature condition.

-

Quantification:

-

Dilute the sample in a suitable solvent.

-

Analyze the sample using GC-MS or GC-SCD.

-

Quantify the remaining concentration of this compound.

-

Identify and quantify any degradation products, such as the corresponding disulfide.

-

-

Data Analysis: Plot the concentration of this compound versus time for each temperature. This data can be used to determine the degradation kinetics and to extrapolate the shelf life at normal storage conditions using the Arrhenius equation.[15][16]

This guide provides a foundational understanding of the thermodynamic properties and stability of this compound. The experimental protocols described offer a starting point for the precise and accurate characterization of this and similar compounds. Due to the hazardous nature of this compound, all experimental work should be conducted with appropriate safety precautions.

References

- 1. kelid1.ir [kelid1.ir]

- 2. Measurement Of Vapor Pressure [themasterchemistry.com]

- 3. store.astm.org [store.astm.org]

- 4. infinitalab.com [infinitalab.com]

- 5. infinitalab.com [infinitalab.com]

- 6. ia600203.us.archive.org [ia600203.us.archive.org]

- 7. researchgate.net [researchgate.net]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. store.astm.org [store.astm.org]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. Determining Specific Heat Capacity by Differential Scanning Calorimetry | Testing Standard | WJE [wje.com]

- 14. mse.ucr.edu [mse.ucr.edu]

- 15. lnct.ac.in [lnct.ac.in]

- 16. biopharminternational.com [biopharminternational.com]

The Multifaceted Reactivity of the Thiol Group in Pentane-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiol group of pentane-3-thiol, a secondary aliphatic thiol, serves as a versatile hub for a variety of chemical transformations, making it a molecule of significant interest in organic synthesis and medicinal chemistry. Its reactivity is principally governed by the nucleophilicity and acidity of the sulfur atom, which readily participates in oxidation, alkylation, and conjugate addition reactions, and can effectively coordinate with metal ions. This guide provides a detailed exploration of the core reactivity of this compound's thiol group, complete with experimental protocols and quantitative data to facilitate its application in research and development.

Acidity and Nucleophilicity: The Heart of Reactivity

The thiolate anion of this compound is a potent nucleophile, readily attacking electrophilic centers. This heightened nucleophilicity, coupled with its moderate basicity, makes it a favorable reactant in substitution and addition reactions, often with high yields.[1][2]

Key Reactions of the Thiol Group

The thiol group of this compound is a locus of diverse reactivity, enabling a range of synthetic transformations.

Oxidation to Disulfides

Thiols are readily oxidized to disulfides, and this compound is no exception. This reaction involves the formation of a sulfur-sulfur bond between two thiol molecules. Mild oxidizing agents such as iodine or air (in the presence of a base catalyst) are sufficient to effect this transformation.[3][4][5] More potent oxidizing agents can lead to the formation of sulfonic acids.[6] The oxidation to the disulfide is a reversible process, with the disulfide bond being readily cleaved by reducing agents.

Experimental Protocol: Oxidation of this compound to Di(pentan-3-yl) Disulfide

A general procedure for the oxidation of alkanethiols to disulfides using an organic superbase and elemental sulfur is described below, which can be adapted for this compound.

Materials:

-

This compound

-

Elemental Sulfur (S)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Solvent (e.g., acetonitrile)

Procedure:

-

In a round-bottom flask, dissolve this compound in a suitable solvent.

-

Add elemental sulfur to the solution. A slight excess of the thiol (e.g., 5 mol%) can be used to ensure complete consumption of the sulfur.

-

Add a catalytic amount of DBU (e.g., 0.1 mol%).

-

Stir the reaction mixture at room temperature under atmospheric pressure.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture can be worked up by washing with water and extracting the disulfide with an organic solvent. The product can be purified by column chromatography.

Note: This is an adapted general protocol. Optimization of reaction conditions (catalyst loading, solvent, temperature) may be necessary for this compound to achieve high yields.

S-Alkylation

The thiolate anion of this compound is an excellent nucleophile for S-alkylation reactions, readily reacting with alkyl halides in an SN2 fashion to form thioethers (sulfides).[1][2][7] This reaction is a fundamental method for forming carbon-sulfur bonds. The use of a base is required to deprotonate the thiol and generate the more reactive thiolate.

Experimental Protocol: S-Alkylation of this compound with an Alkyl Halide

The following is a general procedure for the alkylation of thiols that can be applied to this compound.

Materials:

-

This compound

-

Alkyl halide (e.g., iodoethane)

-

Base (e.g., sodium hydroxide)

-

Solvent (e.g., ethanol or a biphasic system with a phase-transfer catalyst)

Procedure:

-

Dissolve this compound in a suitable solvent in a reaction flask.

-

Add an equimolar amount of a base, such as sodium hydroxide, to generate the thiolate anion.

-

To the resulting solution, add the alkyl halide (1 to 1.5 molar equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC or GC.

-

After the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent.

-

The organic layer is then washed, dried, and concentrated to yield the crude thioether, which can be further purified by distillation or column chromatography.

High yields (often exceeding 80-90%) are typically observed for the S-alkylation of aliphatic thiols with primary alkyl halides.[8]

Michael Addition (Conjugate Addition)

As a soft nucleophile, the thiolate of this compound readily undergoes Michael addition (conjugate addition) to α,β-unsaturated carbonyl compounds, such as enones and enoates.[9][10] This 1,4-addition is a highly efficient method for forming carbon-sulfur bonds and is a cornerstone of covalent drug design. The reaction can often be catalyzed by a base to generate the thiolate in situ.

Experimental Protocol: Michael Addition of this compound to an α,β-Unsaturated Ketone

A general protocol for the conjugate addition of thiols to enones is provided below.

Materials:

-

This compound

-

α,β-Unsaturated ketone (e.g., methyl vinyl ketone)

-

Base catalyst (e.g., triethylamine or DBU)

-

Solvent (e.g., dichloromethane or acetonitrile)

Procedure:

-

In a reaction vessel, dissolve the α,β-unsaturated ketone in a suitable solvent.

-

Add this compound (typically 1-1.2 equivalents) to the solution.

-

Add a catalytic amount of a base (e.g., triethylamine).

-

Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC or NMR spectroscopy.

-

Upon completion, the reaction mixture can be washed with a dilute acid solution and water to remove the catalyst.

-

The organic layer is then dried and concentrated to afford the Michael adduct, which can be purified by chromatography if necessary.

Kinetic studies on similar thiol-Michael additions have shown that secondary thiols can exhibit comparable or even faster reaction rates than primary thiols in certain systems, depending on electronic and steric factors.[3]

Coordination with Metal Ions

The sulfur atom of the thiol group in this compound is a soft Lewis base and can act as a ligand to form coordination complexes with a variety of metal ions, particularly soft Lewis acids like Cu(I), Ag(I), Hg(II), and others.[6][11][12][13][14] The deprotonated thiolate form is an even stronger ligand. These metal-thiolate bonds are crucial in the structure and function of many metalloenzymes.

The synthesis of such complexes typically involves the reaction of a metal salt with the thiol in the presence of a base to deprotonate the thiol. The resulting complexes can have various geometries and nuclearities (mononuclear, dinuclear, or polymeric) depending on the metal, the stoichiometry, and the presence of other ligands.

Experimental Protocol: Synthesis of a Copper(I) Pentane-3-thiolate Complex

The following is a general procedure for the synthesis of a copper(I) thiolate complex, which can be adapted for this compound.

Materials:

-

Copper(I) salt (e.g., CuCl)

-

This compound

-

A suitable base (e.g., potassium tert-butoxide or an amine)

-

Anhydrous, deoxygenated solvent (e.g., THF or acetonitrile)

-

Ancillary ligand (optional, e.g., a phosphine or phenanthroline)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend the copper(I) salt in the chosen solvent.

-

In a separate flask, dissolve this compound and, if used, the ancillary ligand.

-

Slowly add the base to the thiol solution to generate the thiolate.

-

Transfer the thiolate solution to the suspension of the copper(I) salt.

-

Stir the reaction mixture at room temperature. The formation of the complex is often indicated by a color change and dissolution of the starting materials.

-

The complex can be isolated by precipitation with a non-polar solvent (e.g., pentane or hexane), followed by filtration and drying under vacuum.

Characterization of the resulting metal-thiolate complex would typically involve techniques such as X-ray crystallography, NMR spectroscopy (for diamagnetic complexes), UV-Vis spectroscopy, and elemental analysis.[12][13]

Data Presentation

Table 1: Summary of Reactivity for the Thiol Group of this compound

| Reaction Type | Reagents | Product | Typical Yields | Key Considerations |

| Oxidation | I₂, air/base, H₂O₂ | Di(pentan-3-yl) disulfide | High | Mild oxidants yield disulfides; strong oxidants can lead to sulfonic acids. |

| S-Alkylation | Alkyl halide, base | Thioether | High (often >80%) | SN2 mechanism; requires a base to generate the thiolate. |

| Michael Addition | α,β-Unsaturated carbonyl, base catalyst | Thioether adduct | High | 1,4-conjugate addition; catalyzed by base. |

| Coordination | Metal salt, base | Metal-thiolate complex | Variable | Forms stable complexes with soft metal ions. |

Visualizing the Reactivity

The following diagrams illustrate the core reactive pathways of the thiol group in this compound.

References

- 1. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 5. Efficient synthesis of disulfides by air oxidation of thiols under sonication - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+ [pearson.com]

- 8. jmaterenvironsci.com [jmaterenvironsci.com]

- 9. researchgate.net [researchgate.net]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Synthesis of Copper(I) Thiolate Complexes in the Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. people.wm.edu [people.wm.edu]

An In-depth Technical Guide to the Natural Sources and Occurrence of Pentane-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for the volatile sulfur compound, pentane-3-thiol. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who are interested in the chemical and biological significance of this thiol.

Natural Occurrence of this compound

This compound, a branched-chain thiol, has been identified as a naturally occurring volatile compound in a limited number of plant species. Its presence is most notably documented in the Allium genus and in certain tropical fruits. The characteristic pungent and sulfurous aroma of this compound contributes to the complex flavor profiles of these foods.

Occurrence in Allium Species

This compound is a constituent of the complex volatile sulfur profiles of various Allium species, particularly onions (Allium cepa)[1][2]. The formation of this and other thiols in Allium species is a direct result of tissue damage, such as cutting or crushing. This damage initiates an enzymatic cascade that releases a variety of volatile sulfur compounds from non-volatile precursors. While the presence of this compound has been confirmed, comprehensive quantitative data across different Allium species and cultivars remains an area for further research.

Occurrence in Fruits

This compound has also been reported as a volatile component in guava fruit (Psidium guajava)[3][4][5]. It is important to note that some studies have identified the closely related isomer, pentane-2-thiol, in guava, and the terms have occasionally been used interchangeably in literature[3][4][5]. The concentration of these thiols is believed to contribute to the characteristic tropical and sulfurous notes of guava aroma.

Quantitative Data on this compound Occurrence

Quantitative data for this compound in natural sources is sparse in the available scientific literature. The table below summarizes the available information and highlights the need for more targeted quantitative studies.

| Natural Source | Compound Identified | Concentration | Reference(s) |

| Guava (Psidium guajava) | Pentane-2-thiol* | Not explicitly quantified | [3][4][5] |

| Yellow Onion (Allium cepa) | Propanethiol, Allylthiol, and other thiols | Relative concentrations reported | [2] |

Note: Pentane-2-thiol is a structural isomer of this compound. The exact isomer present in guava requires further clarification in some studies.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants, particularly in Allium species, is intrinsically linked to the metabolism of sulfur-containing amino acids and their derivatives. The pathway is initiated by the enzymatic breakdown of S-alk(en)yl-L-cysteine sulfoxides (ACSOs), which are stable, non-volatile precursors stored in the plant cell vacuoles.

Upon tissue damage, the enzyme alliinase (a C-S lyase), which is typically sequestered in the cytoplasm, comes into contact with the ACSOs[6][7][8][9][10][11]. Alliinase catalyzes the cleavage of the C-S bond in the ACSOs, leading to the formation of highly reactive sulfenic acids, pyruvate, and ammonia[6][7][8][9][10][11]. These sulfenic acids can then undergo a series of spontaneous and enzymatic reactions to form a diverse array of volatile sulfur compounds, including thiols like this compound.

The formation of a C5 thiol such as this compound likely originates from a branched-chain amino acid precursor, such as isoleucine. The carbon skeleton of isoleucine can be incorporated into a cysteine conjugate, which is then oxidized to the corresponding S-(1-methylpropyl)-L-cysteine sulfoxide. Subsequent action of alliinase would lead to the formation of the corresponding sulfenic acid, which can then be reduced to this compound.

Below is a diagram illustrating the proposed biosynthetic pathway.

Experimental Protocols for the Analysis of this compound

The analysis of volatile thiols like this compound from natural matrices is challenging due to their low concentrations, high volatility, and reactivity. The following sections detail common experimental protocols for their extraction and quantification.

Sample Preparation and Extraction

4.1.1. Solvent Extraction with Thiol Enrichment

This method is suitable for obtaining a concentrated extract of thiols from a liquid or semi-solid matrix like fruit or vegetable juice[2].

-

Homogenization: Homogenize the fresh plant material (e.g., onion bulbs, guava pulp) in a blender.

-

Juice Extraction: Press the homogenate through cheesecloth to obtain the juice.

-

Solvent Extraction: Extract the juice with a non-polar solvent mixture, such as pentane:diethyl ether (2:1, v/v). Perform the extraction multiple times to ensure efficient recovery.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate the volume under a gentle stream of nitrogen.

-

Thiol Enrichment: To specifically isolate thiols from other volatile compounds, pass the concentrated extract through a column packed with a thiol-binding resin, such as mercuric agarose.

-

Wash the column with a non-polar solvent (e.g., pentane) to remove non-thiol compounds.

-

Elute the bound thiols from the column using a solution of a competing thiol, such as 2-mercaptoethanol, in a suitable solvent.

-

-

Final Concentration: Concentrate the eluted thiol fraction under a gentle stream of nitrogen before GC-MS analysis.

4.1.2. Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique ideal for analyzing volatile compounds from solid or liquid samples[1].

-

Sample Preparation: Place a known amount of the homogenized sample (e.g., 5 g of onion puree) into a headspace vial.

-

Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of the analyte) to the sample for accurate quantification.

-

Equilibration: Seal the vial and allow the sample to equilibrate at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

-

Extraction: Expose a SPME fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

Desorption: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the most common analytical technique for the separation and identification of volatile thiols.

-

Gas Chromatograph (GC) Parameters:

-

Injector: Splitless mode, with a temperature of 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or a DB-WAX (polyethylene glycol), is typically used. A common column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

-

Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 5°C/min to 250°C, and a final hold for 5 minutes. This program can be optimized depending on the complexity of the sample matrix.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley).

-

Below is a diagram illustrating a typical experimental workflow for thiol analysis.

Conclusion

This compound is a naturally occurring volatile sulfur compound found in Allium species and guava fruit, contributing to their characteristic aromas. Its biosynthesis is closely linked to the enzymatic degradation of S-alk(en)yl-L-cysteine sulfoxides upon tissue damage. While analytical methods for its detection and analysis are well-established, there is a notable lack of comprehensive quantitative data on its concentration in various natural sources. Further research focusing on the quantification of this compound and the elucidation of the specific enzymatic steps in its biosynthesis will provide a more complete understanding of the role of this and other branched-chain thiols in the chemistry and biology of plants. This knowledge can be leveraged by researchers and professionals in the food, flavor, and pharmaceutical industries for various applications.

References

- 1. Identification of Thiols in Yellow Onion (Allium cepa L.) Using Solvent Vented Large Volume Injection GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thiol-disulfide organization in alliin lyase (alliinase) from garlic (Allium sativum) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiol-disulfide organization in alliin lyase (alliinase) from garlic (Allium sativum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A novel pathway for formation of thiol metabolites and cysteine conjugates from cysteine conjugate sulphoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Odor Profile and Sensory Analysis of Pentane-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Pentane-3-thiol, also known as 3-pentanethiol, is a volatile organic compound with the following key identifiers:

| Property | Value |

| Chemical Formula | C5H12S |

| Molecular Weight | 104.21 g/mol |

| CAS Number | 616-31-9 |

| Appearance | Colorless to pale yellow liquid |

Odor and Flavor Profile of this compound

Qualitative sensory data describes the odor and flavor of this compound with a range of potent and complex notes.

Odor Profile

The odor of this compound is predominantly characterized by its strong sulfurous notes. The key descriptors reported in the literature include:

-

Sulfurous: A general term for the characteristic smell of sulfur compounds.

-

Gassy: Reminiscent of natural gas or other gaseous sulfur compounds.

-

Durian-like: The pungent and complex aroma associated with the durian fruit.

-

Fruity: Underlying notes of fruitiness that can accompany the sulfurous character.

-

Roasted: A savory, cooked, or toasted aroma.

-

Savory: A general savory or umami-like impression.

Flavor Profile

When evaluated in a suitable medium, the flavor of this compound is described as:

-

Meaty: Reminiscent of cooked meat or broth.

-

Brothy: A savory, soup-like flavor.

-

Sulfurous: A carry-over of the primary odor characteristic into the flavor perception.

Sensory Analysis of Volatile Thiols: Experimental Protocols

Due to the lack of specific, published quantitative sensory data for this compound, this section provides a detailed, generalized experimental protocol for the sensory analysis of volatile thiols. This methodology can be adapted for the evaluation of this compound.

Sensory Panel Selection and Training

A trained sensory panel is crucial for obtaining reliable and reproducible data on the odor and flavor of potent volatile compounds.

-

Panelist Selection: Panelists should be selected based on their sensory acuity, ability to describe odors and flavors verbally, and their availability and motivation. Screening tests for basic taste and odor recognition, as well as for specific anosmias (odor blindness), should be conducted.

-

Panelist Training: Training should involve the introduction to the terminology used for describing sulfurous compounds. Panelists should be familiarized with a range of reference odorants to establish a common vocabulary. The training should also cover the use of intensity scales and the specific sensory evaluation method to be employed.

Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis is a common method for developing a detailed sensory profile of a product.

-

Lexicon Development: The sensory panel, guided by a panel leader, develops a set of descriptive terms (lexicon) that accurately characterize the odor and flavor of the thiol being tested. This is typically done over several sessions with exposure to the sample at different concentrations.

-

Intensity Rating: Panelists then rate the intensity of each descriptor on a numerical scale, such as a 15-point unstructured line scale anchored with "low" and "high" at the ends.

-

Data Analysis: The intensity ratings are collected and statistically analyzed to generate a quantitative sensory profile of the compound. Analysis of Variance (ANOVA) can be used to assess the significance of differences between samples and the performance of the panelists.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It is used to identify the specific volatile compounds responsible for the aroma of a sample.

-

Sample Preparation: The volatile fraction containing the thiol is extracted from the sample matrix using techniques such as headspace solid-phase microextraction (HS-SPME) or solvent extraction.

-

GC Separation: The extracted volatiles are injected into a gas chromatograph, which separates the individual compounds based on their boiling points and chemical properties.

-

Olfactometry: The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port. A trained panelist sniffs the effluent and records the time, duration, and description of any detected odors.

-

Data Analysis: The olfactometry data is combined with the chemical data to identify the specific compounds that contribute to the sample's aroma.

Quantitative Data for Structurally Similar Thiols

While a specific odor detection threshold for this compound is not available, the following table provides odor detection thresholds for a range of other short-chain thiols to offer a comparative context. These values highlight the high potency of this class of compounds.

| Thiol | Odor Detection Threshold in Air (ng/L) | Odor Detection Threshold in Water (µg/L) |

| Methanethiol | 0.0001 - 2.1 | 0.02 - 20 |

| Ethanethiol | 0.00026 - 4.6 | 0.001 - 5 |

| 1-Propanethiol | 0.0003 - 5.7 | 0.005 - 7.5 |

| 2-Propanethiol | 0.0002 - 1.9 | - |

| 1-Butanethiol | 0.001 - 4.1 | 0.001 - 2.9 |

| 2-Methyl-1-propanethiol | 0.0004 - 2.9 | - |

| 1-Pentanethiol | 0.0003 - 1.5 | 0.0004 |

Note: Odor thresholds can vary significantly depending on the methodology used for determination and the purity of the compound.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a generalized workflow for its sensory analysis.

Figure 1: Chemical Structure of this compound

Figure 2: Generalized Workflow for Sensory Analysis of a Volatile Thiol

Conclusion

This compound possesses a potent and complex odor and flavor profile dominated by sulfurous and savory characteristics. While specific quantitative sensory data remains elusive in the public domain, this guide provides the necessary qualitative information and a robust methodological framework for its sensory analysis. The provided protocols for sensory panel evaluation and instrumental analysis, along with comparative data for other thiols, offer a valuable resource for researchers and professionals in the fields of flavor science and drug development who are interested in the sensory properties of this and other volatile sulfur compounds. Further research is warranted to establish a definitive quantitative sensory profile and odor detection threshold for this compound.

The Pivotal Role of Thiols in Protein Folding and Structural Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate process of protein folding, essential for biological function, is critically influenced by the chemistry of thiol groups, primarily from cysteine residues. The formation, breakage, and rearrangement of disulfide bonds (S-S) are fundamental to achieving and maintaining the correct three-dimensional structure of many proteins, particularly those destined for the extracellular environment. This technical guide provides an in-depth exploration of the multifaceted role of thiols in protein folding and structure. It delves into the thermodynamics and kinetics of disulfide bond formation, the enzymatic machinery governing these processes, and the experimental methodologies employed to investigate them. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed protocols, quantitative data for comparative analysis, and visual representations of key pathways and workflows.

Introduction: The Significance of the Thiol Group in Protein Architecture

The thiol group (-SH) of cysteine residues is a uniquely reactive functional group within the proteome. Its ability to undergo oxidation to form a disulfide bond with another cysteine is a cornerstone of protein structural stabilization. Disulfide bonds act as covalent cross-links, significantly restricting the conformational freedom of the polypeptide chain and thereby favoring the native, folded state.[1] This stabilization is crucial for proteins that must function in the often harsh and oxidizing extracellular environment, such as antibodies, hormones, and secreted enzymes.[2]

The formation of disulfide bonds is not a random process but a highly regulated and catalyzed series of events that occur predominantly within the endoplasmic reticulum (ER) in eukaryotes.[2] The ER provides an oxidizing environment conducive to disulfide bond formation, in contrast to the reducing environment of the cytosol.[3] This compartmentalization ensures that disulfide bonds are formed in the correct proteins and at the appropriate stage of their maturation.

The Chemistry of Thiol-Disulfide Exchange: A Dynamic Equilibrium

The formation of a disulfide bond is a reversible thiol-disulfide exchange reaction. This dynamic process involves the nucleophilic attack of a thiolate anion (Cys-S⁻) on a disulfide bond. The reactivity of a cysteine residue is therefore highly dependent on its local environment, which influences its pKa. A lower pKa increases the population of the more reactive thiolate anion at physiological pH.[4]

The overall process can be summarized in three key steps:

-

Oxidation: The formation of a disulfide bond from two thiol groups. This is an oxidative process that requires an oxidizing agent to accept electrons.

-